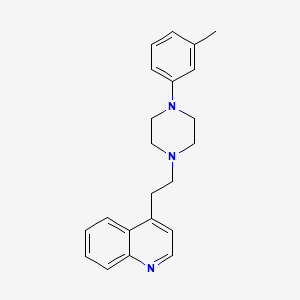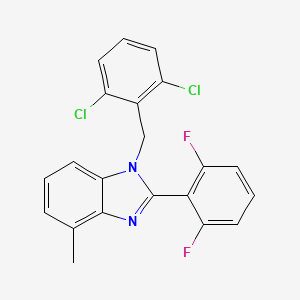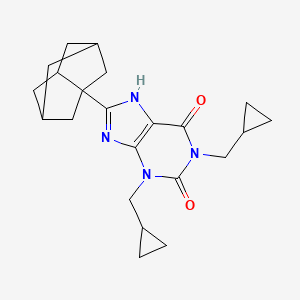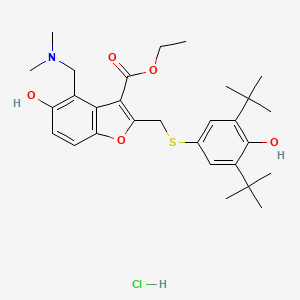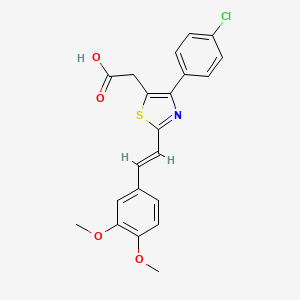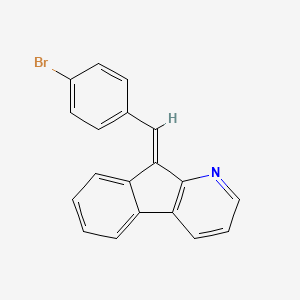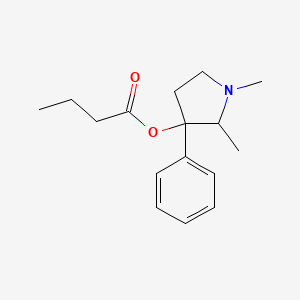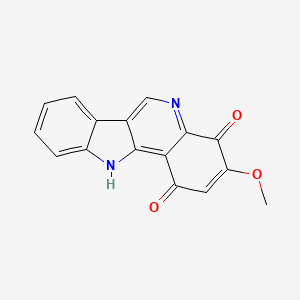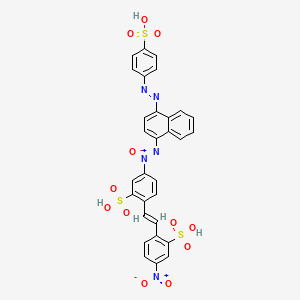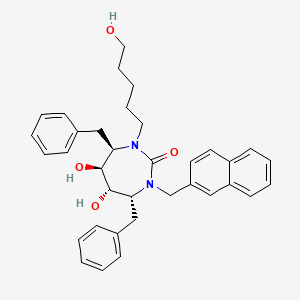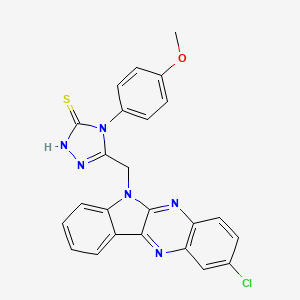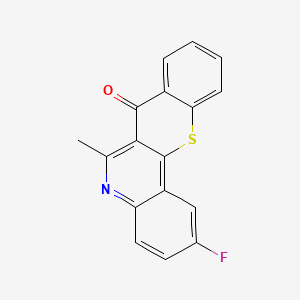
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is a chemical compound belonging to the class of benzothiopyranoquinolinones. This compound is known for its unique structure, which includes a fused heterocyclic system containing sulfur, nitrogen, and fluorine atoms. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one typically involves the intramolecular cyclization of 2-[S-(quinolyl-4)]-thiobenzoic acids. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process . For instance, the compound can be synthesized by reacting 2-fluoro-6-methylbenzoic acid with quinoline derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.
Scientific Research Applications
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is not fully understood. it is believed to interact with specific molecular targets and pathways in the central nervous system. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity and leading to pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one: This compound is similar in structure but contains a chlorine atom instead of fluorine.
2-Fluoro-6-hydroxybenzoic acid methyl ester: Another related compound with a different functional group arrangement, used as an intermediate in chemical synthesis.
Uniqueness
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is unique due to its specific combination of fluorine, sulfur, and nitrogen atoms within a fused heterocyclic system. This unique structure contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.
Properties
CAS No. |
88350-84-9 |
|---|---|
Molecular Formula |
C17H10FNOS |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-fluoro-6-methylthiochromeno[3,2-c]quinolin-7-one |
InChI |
InChI=1S/C17H10FNOS/c1-9-15-16(20)11-4-2-3-5-14(11)21-17(15)12-8-10(18)6-7-13(12)19-9/h2-8H,1H3 |
InChI Key |
UXXUGJNOFKNYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=N1)F)SC4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


